molecular formula C18H15N3OS B2966844 N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea CAS No. 866038-83-7

N-benzoyl-N'-(7-methyl-8-quinolinyl)thiourea

Cat. No.: B2966844
CAS No.: 866038-83-7
M. Wt: 321.4
InChI Key: ASNYRTGWBXIGFA-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea: is an organic compound with the molecular formula C18H15N3OS. It is a thiourea derivative, characterized by the presence of a benzoyl group and a quinoline moiety.

Scientific Research Applications

N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea typically involves the reaction of 7-methyl-8-quinolinylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various acyl derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety allows the compound to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(8-quinolinyl)thiourea
  • N-benzoyl-N’-(6-methyl-8-quinolinyl)thiourea
  • N-benzoyl-N’-(7-chloro-8-quinolinyl)thiourea

Uniqueness

N-benzoyl-N’-(7-methyl-8-quinolinyl)thiourea is unique due to the presence of the 7-methyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a compound of interest for further research and development .

Properties

IUPAC Name

N-[(7-methylquinolin-8-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-9-10-13-8-5-11-19-16(13)15(12)20-18(23)21-17(22)14-6-3-2-4-7-14/h2-11H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYRTGWBXIGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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